IHMT-PI3Kdelta-372 S-isomer
Description
Overview of PI3K Signaling Pathways in Cellular Physiology
The Phosphoinositide 3-Kinases (PI3Ks) are a family of enzymes that play a critical role in numerous cellular functions. creativebiolabs.net These enzymes are integral to intracellular signaling pathways that regulate cell growth, proliferation, differentiation, survival, and motility. creativebiolabs.netspandidos-publications.com The PI3K signaling pathway is activated by a wide range of extracellular stimuli, including growth factors, cytokines, and hormones. spandidos-publications.commdpi.com This activation leads to the production of lipid second messengers, which in turn triggers a cascade of downstream signaling events. creativebiolabs.netmedchemexpress.com
The PI3K family is divided into three classes, with Class I being the most studied in the context of cancer. medchemexpress.com Class I PI3Ks are heterodimers, composed of a catalytic subunit and a regulatory subunit. medchemexpress.com There are four isoforms of the Class I catalytic subunit: p110α, p110β, p110γ, and p110δ. spandidos-publications.comfrontiersin.org These isoforms have distinct in vivo functions, as revealed by studies involving genetic modifications in mice. frontiersin.org The PI3K pathway is a central axis for signal transduction, and its deregulation can contribute to various diseases. frontiersin.org
Distinctive Roles of PI3Kδ Isoform in Immune Homeostasis and Pathophysiology
The PI3Kδ isoform is predominantly expressed in hematopoietic cells, such as B-cells and T-cells, where it plays a crucial role in regulating immune responses. mdpi.commdpi.com It is a key mediator of signaling downstream of various immune receptors, including the B-cell receptor (BCR) and T-cell receptor (TCR). frontiersin.orgnih.gov
PI3Kδ signaling is essential for the proper function of several immune cell types:
B-cells: PI3Kδ is critical for B-cell survival, migration, and activation. frontiersin.org It is involved in signaling downstream of key receptors on B-cells, including the B-cell antigen receptor, chemokine receptors, and co-stimulatory receptors. frontiersin.org
T-cells: In T-cells, PI3Kδ mediates signaling pathways that facilitate their activation, survival, and differentiation. mdpi.com It is particularly important for the function of regulatory T cells (Tregs), which are vital for maintaining immune homeostasis. mdpi.com
Dysregulation of PI3Kδ activity can lead to aberrant immune responses, contributing to immunodeficiencies, autoimmune diseases, and malignancies. mdpi.comtandfonline.com For instance, hyperactivation of PI3Kδ is associated with a primary immunodeficiency disorder known as Activated PI3K Delta Syndrome (APDS). tandfonline.comresearchgate.net
Rationale for Selective PI3Kδ Inhibition in Disease Research
The restricted expression of the p110δ isoform primarily to the hematopoietic lineage makes it an attractive therapeutic target. frontiersin.org Selective inhibition of PI3Kδ offers the potential to modulate immune cell function with limited effects on other cell types, which could result in a better therapeutic index. frontiersin.org
The rationale for developing selective PI3Kδ inhibitors is based on several key findings:
Modulation of B-cell function: By blocking B-cell migration, survival, and activation, PI3Kδ inhibitors can impair the processes that contribute to autoimmune diseases and B-cell malignancies. frontiersin.org
Impact on the tumor microenvironment: Inhibition of PI3Kδ can decrease immunosuppressive cell populations, such as regulatory T cells, thereby enhancing anti-tumor immune responses. mdpi.com
Therapeutic Potential: Selective PI3Kδ inhibitors have shown promise in preclinical studies and are being investigated for the treatment of various conditions, including chronic lymphocytic leukemia and other B-cell malignancies. mdpi.comoncotarget.com
The compound IHMT-PI3Kdelta-372 S-isomer is a potent and selective inhibitor of PI3Kδ, with an IC50 of 14 nM. medchemexpress.comtargetmol.comselleckchem.com Its high selectivity over other Class I PI3K isoforms makes it a valuable tool for research into diseases where PI3Kδ is implicated, such as chronic obstructive pulmonary disease (COPD). medchemexpress.comtargetmol.com In vitro studies have shown that it inhibits PI3Kδ-mediated AKT phosphorylation in Raji cells. mybiosource.com
Interactive Data Table: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Conditions | Reference |
|---|---|---|---|---|
| IC50 | 14 nM | - | Biochemical Assay | medchemexpress.comselleckchem.com |
| EC50 | 67 nM | Raji cells | 1 hour treatment | medchemexpress.commybiosource.com |
| CYP Inhibition (IC50) | ||||
| CYP2C9 | 2.7 µM | - | - | medchemexpress.commybiosource.com |
| CYP1A2, CYP2B6, CYP2C19, CYP3A4 | > 10 µM | - | - | medchemexpress.commybiosource.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H23F2N7O2 |
|---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
2-[(1S)-1-[4-amino-3-(3-fluoro-4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]propyl]-3-cyclopropyl-5-fluoroquinazolin-4-one |
InChI |
InChI=1S/C26H23F2N7O2/c1-3-18(24-32-17-6-4-5-15(27)20(17)26(36)34(24)14-8-9-14)35-25-21(23(29)30-12-31-25)22(33-35)13-7-10-19(37-2)16(28)11-13/h4-7,10-12,14,18H,3,8-9H2,1-2H3,(H2,29,30,31)/t18-/m0/s1 |
InChI Key |
HTUBTEAYSCSTIY-SFHVURJKSA-N |
Isomeric SMILES |
CC[C@@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3CC3)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC)F)N |
Canonical SMILES |
CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3CC3)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC)F)N |
Origin of Product |
United States |
Molecular Characterization of Ihmt Pi3kdelta 372 S Isomer As a Pi3kδ Inhibitor
Mechanism of PI3Kδ Catalytic Inhibition by IHMT-PI3Kdelta-372 S-isomer
This compound functions as a catalytic inhibitor of PI3Kδ. selleckchem.com The PI3K family of enzymes catalyzes the phosphorylation of the 3'-hydroxyl group of phosphoinositides. oncotarget.com Specifically, Class I PI3Ks, which includes the δ isoform, phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3). mdpi.commedchemexpress.com This reaction is a pivotal step in the PI3K/Akt/mTOR signaling pathway. mdpi.commedchemexpress.com By inhibiting the catalytic activity of PI3Kδ, this compound effectively blocks the production of PIP3, thereby impeding downstream signaling events. mdpi.commedchemexpress.com The compound is reported to be an ATP-competitive inhibitor, meaning it likely binds to the ATP-binding site of the PI3Kδ enzyme, preventing the natural substrate ATP from binding and thus halting the phosphorylation process. selleckchem.com
Quantitative Assessment of PI3Kδ Inhibitory Potency
The inhibitory potency of this compound against PI3Kδ has been quantified through biochemical assays. It exhibits a half-maximal inhibitory concentration (IC₅₀) of 14 nM for PI3Kδ. medchemexpress.comtargetmol.comchemicalbook.comselleckchem.comtargetmol.cnmedchemexpress.com This low nanomolar value indicates a high degree of potency. Furthermore, the compound has demonstrated significant selectivity for the δ isoform over other class I PI3Ks, with a reported selectivity of 56 to 83-fold. medchemexpress.commedchemexpress.com In a cellular context, using Raji cells, the compound inhibited PI3Kδ-mediated signaling with a half-maximal effective concentration (EC₅₀) of 67 nM. medchemexpress.commybiosource.com
| Parameter | Value | Cell Line (for EC₅₀) |
| IC₅₀ (PI3Kδ) | 14 nM | N/A |
| EC₅₀ | 67 nM | Raji |
| Selectivity over other Class I PI3Ks | 56-83 fold | N/A |
Downstream Signaling Cascade Modulation by this compound
The inhibition of PI3Kδ by this compound leads to the modulation of downstream signaling pathways that are crucial for cell growth, proliferation, and survival. oncotarget.commdpi.com
A primary downstream effector of PI3K is the serine/threonine kinase Akt (also known as protein kinase B). medchemexpress.com The generation of PIP3 by PI3K facilitates the recruitment of Akt to the plasma membrane, where it is subsequently phosphorylated and activated. medchemexpress.commedchemexpress.com One of the key phosphorylation sites for Akt activation is Threonine 308 (T308). medchemexpress.com Research has shown that treatment with this compound inhibits the phosphorylation of Akt at T308 in Raji cells. medchemexpress.commybiosource.com This inhibition of Akt phosphorylation effectively curtails its activation and, consequently, its ability to regulate its numerous downstream targets. medchemexpress.commybiosource.commedchemexpress.com
| Cell Line | Treatment Concentration Range | Effect |
| Raji | 0.03-3 µM | Inhibition of PI3Kδ-mediated AKT T308 phosphorylation |
The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently dysregulated in various diseases. mdpi.com By inhibiting PI3Kδ and the subsequent activation of Akt, this compound influences the activity of downstream components of this pathway. medchemexpress.commedchemexpress.com Akt has a multitude of substrates, including the mammalian target of rapamycin (B549165) (mTOR). oncotarget.com The inhibition of Akt by this compound is expected to lead to a reduction in the activity of the mTOR complex 1 (mTORC1), which is a key regulator of protein synthesis and cell growth. medchemexpress.com While direct studies on the effect of this compound on all components of the PI3K/Akt/mTOR pathway are not extensively detailed in the provided search results, the demonstrated inhibition of Akt phosphorylation strongly implies a modulatory effect on the entire cascade. medchemexpress.commedchemexpress.commybiosource.com
Selectivity and Specificity Profile of Ihmt Pi3kdelta 372 S Isomer
Differentiation from Other Class I PI3K Isoforms
The compound demonstrates significant selectivity for the PI3Kδ isoform over other class I PI3K enzymes (PI3Kα, PI3Kβ, and PI3Kγ). Research indicates that IHMT-PI3Kdelta-372 S-isomer is 56 to 83 times more selective for PI3Kδ than for other class I isoforms. medchemexpress.combiosschina.comnih.govmedchemexpress.com This preferential inhibition is crucial, as the different isoforms of PI3K have distinct physiological roles. nih.govnih.gov In cellular assays, the compound potently and selectively inhibits the PI3Kδ-mediated signaling pathway, specifically the phosphorylation of AKT T308, without affecting signaling mediated by other class I PI3Ks. nih.gov
Table 1: Selectivity of this compound Against Class I PI3K Isoforms
| Isoform | IC50 | Selectivity Fold vs. PI3Kδ |
|---|---|---|
| PI3Kδ | 14 nM | 1x |
| PI3Kα, β, γ | ~784 - 1162 nM (estimated) | 56-83x |
Note: The IC50 range for PI3Kα, β, and γ is estimated based on the reported 56 to 83-fold selectivity relative to the PI3Kδ IC50 of 14 nM.
Evaluation of Off-Target Activity Against Diverse Protein Kinases
A critical aspect of a targeted inhibitor's profile is its activity against unintended targets, particularly other protein kinases which share structural similarities. This compound has been evaluated for its off-target kinase activity and demonstrates a high degree of selectivity. medchemexpress.combiosschina.commedchemexpress.com A kinome selectivity score (S-score (35) of 0.015) indicates that the compound has minimal interaction with a wide panel of other protein kinases, underscoring its specific nature. nih.gov
Table 2: Kinome Selectivity Profile of this compound
| Parameter | Value | Interpretation |
|---|
| Selectivity Score (S-score (35)) | 0.015 | High selectivity with minimal off-target kinase activity |
Specificity Against Cytochrome P450 (CYP) Isozymes
Cytochrome P450 enzymes are central to drug metabolism, and inhibition of these enzymes can lead to drug-drug interactions. nih.gov The specificity of this compound has been assessed against a panel of key CYP isozymes. The findings show that the compound has no significant inhibitory effect on several major isoforms, including CYP1A2, CYP2B6, CYP2C19, and CYP3A4, with IC50 values greater than 10 μM. medchemexpress.comnih.gov A moderate inhibitory effect was observed against CYP2C9, with an IC50 of 2.7 μM. medchemexpress.comnih.gov
Table 3: Inhibitory Activity of this compound Against CYP Isozymes
| CYP Isozyme | IC50 | Level of Inhibition |
|---|---|---|
| CYP1A2 | > 10 μM | No apparent inhibition |
| CYP2B6 | > 10 μM | No apparent inhibition |
| CYP2C9 | 2.7 μM | Moderate inhibition |
| CYP2C19 | > 10 μM | No apparent inhibition |
| CYP3A4 | > 10 μM | No apparent inhibition |
Preclinical Efficacy Studies and Biological Outcomes in Disease Models
In Vitro Cellular Models of PI3Kδ-Mediated Processes
The in vitro evaluation of IHMT-PI3Kdelta-372 S-isomer has been crucial in elucidating its mechanism of action and its potential as a therapeutic agent. These studies have primarily utilized cellular models that are dependent on the PI3Kδ signaling pathway.
Inhibition of PI3Kδ-Dependent Cellular Events
This compound has demonstrated potent and selective inhibition of PI3Kδ in biochemical assays, with a reported half-maximal inhibitory concentration (IC50) of 14 nM. medchemexpress.comselleckchem.com Its selectivity for PI3Kδ over other class I PI3K isoforms is significant, showing 56 to 83-fold greater potency against PI3Kδ. medchemexpress.com
In cellular assays, the compound's efficacy was further established. Treatment of Raji cells, a human B-lymphocyte cell line, with this compound for one hour resulted in the inhibition of PI3Kδ-mediated phosphorylation of AKT at the T308 position. medchemexpress.commybiosource.com This downstream effect, a key event in the PI3K signaling cascade, was inhibited with a half-maximal effective concentration (EC50) of 67 nM. mybiosource.comtargetmol.cn
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Cell Line/System | Result | Reference |
|---|---|---|---|---|
| Biochemical Assay | IC50 | Purified PI3Kδ enzyme | 14 nM | medchemexpress.comselleckchem.com |
In Vivo Models of Inflammatory and Pulmonary Diseases
The therapeutic potential of this compound has been investigated in in vivo models, particularly those relevant to chronic obstructive pulmonary disease (COPD), a condition characterized by persistent respiratory symptoms and airflow limitation due to airway and/or alveolar abnormalities. nih.gov
Assessment in Chronic Obstructive Pulmonary Disease (COPD) Research Models
In a 28-day study using a rat model of COPD, daily inhalation of this compound was shown to ameliorate key features of the disease. medchemexpress.commybiosource.com The study was designed to assess the compound's ability to reverse or mitigate the inflammatory and structural changes associated with COPD. medchemexpress.commybiosource.com
Modulation of Lung Function Parameters
The administration of this compound led to a dose-dependent improvement in lung function. medchemexpress.commybiosource.com Key respiratory parameters that are typically compromised in COPD were positively affected. These included:
Forced Expiratory Volume in the first second (FEV1): A measure of the volume of air that can be forcibly exhaled in the first second of a forced breath.
Forced Vital Capacity (FVC): The total amount of air that can be forcibly exhaled after a maximal inhalation.
Peak Expiratory Flow (PEF): The maximum speed of expiration.
The dose-dependent nature of these improvements suggests a direct pharmacological effect of the compound on the underlying pathophysiology of the disease model. mybiosource.com
Table 2: Effect of this compound on Lung Function in a COPD Research Model
| Lung Function Parameter | Outcome | Reference |
|---|---|---|
| Forced Expiratory Volume in 1 second (FEV1) | Dose-dependent improvement | mybiosource.com |
| Forced Vital Capacity (FVC) | Dose-dependent improvement | mybiosource.com |
Reduction of Inflammatory Cell Infiltration in Lung Tissue
A hallmark of COPD is the chronic inflammation of the airways, characterized by the infiltration of various immune cells. nih.gov In the rat COPD model, treatment with this compound resulted in a dose-dependent decrease in inflammatory cell infiltration into the lung tissue. medchemexpress.commybiosource.com Specifically, the abnormally high levels of the following leukocytes were reduced:
Alveolar macrophages
Neutrophils
Lymphocytes
This reduction in the inflammatory cell burden in the lungs points to the compound's potent anti-inflammatory effects in the context of pulmonary disease. mybiosource.com
Broader Implications in Other Preclinical Research Areas
While the primary focus of the reported preclinical studies on this compound has been on its potential for treating COPD, its mechanism of action suggests broader therapeutic applicability. medchemexpress.commedchemexpress.com The PI3Kδ pathway is implicated in a variety of other inflammatory and autoimmune conditions, as well as certain hematological malignancies. The potent and selective inhibition of PI3Kδ by this compound makes it a valuable research tool for investigating the role of this pathway in other disease models. medchemexpress.com Although specific preclinical efficacy data in other disease areas are not extensively published, its inclusion in various compound libraries for research into conditions such as cancer and fibrosis indicates its potential for broader applications. medchemexpress.com
Metabolic Stability and Biochemical Characterization in Preclinical Systems
Evaluation of Compound Stability in Liver Microsomal Preparations
Studies on IHMT-PI3Kdelta-372 S-isomer have demonstrated variability in its metabolic stability across different species. The compound is reported to be stable in human, rat, and mouse liver microsomes. mybiosource.com In contrast, it exhibits moderate stability in liver microsomes from monkeys and dogs. mybiosource.com This species-specific difference in metabolism is a crucial consideration for the extrapolation of preclinical data to human clinical trials.
Further investigation into the metabolic pathways of this compound revealed its interaction with specific CYP enzymes. The compound shows moderate inhibition of CYP2C9, with an IC50 value of 2.7uM. mybiosource.com However, it does not exhibit apparent inhibition against CYP1A2, CYP2B6, CYP2C19, and CYP3A4, with IC50 values greater than 10uM for these isoforms. mybiosource.com
Table 1: Metabolic Stability of this compound in Liver Microsomes of Different Species
| Species | Metabolic Stability |
| Human | Stable mybiosource.com |
| Rat | Stable mybiosource.com |
| Mouse | Stable mybiosource.com |
| Monkey | Moderately Stable mybiosource.com |
| Dog | Moderately Stable mybiosource.com |
Table 2: Inhibitory Activity of this compound against Human CYP Isoforms
| CYP Isoform | Inhibition (IC50) |
| CYP1A2 | > 10uM mybiosource.com |
| CYP2B6 | > 10uM mybiosource.com |
| CYP2C9 | 2.7uM mybiosource.com |
| CYP2C19 | > 10uM mybiosource.com |
| CYP3A4 | > 10uM mybiosource.com |
Consideration of Stereoisomeric Purity and its Biological Relevance
The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can have a profound impact on its biological activity. michberk.comnih.gov Chiral molecules can exist as enantiomers, which are non-superimposable mirror images of each other. nih.gov These enantiomers can exhibit different pharmacological and toxicological properties due to their differential interactions with the chiral environment of biological systems. nih.gov
This compound is a specific stereoisomer, indicating that its therapeutic activity is associated with this particular spatial configuration. The "S" designation refers to the specific arrangement of substituents around a chiral center in the molecule. The selective synthesis or separation of the S-isomer is crucial to ensure the desired pharmacological effect and to minimize potential off-target effects or altered pharmacokinetics that could arise from the presence of other stereoisomers. researchgate.netfda.gov
The biological relevance of using a single, pure enantiomer lies in the potential for a better therapeutic index. One enantiomer may be responsible for the desired therapeutic activity, while the other could be inactive, less active, or even contribute to adverse effects. nih.gov Therefore, the use of the S-isomer of IHMT-PI3Kdelta-372 aims to maximize its potency and selectivity as a PI3Kδ inhibitor. In Raji cells, a human B-lymphocyte cell line, treatment with this compound at concentrations ranging from 0.03 to 3uM for one hour inhibited PI3Kδ-mediated AKT T308 phosphorylation with an EC50 value of 67nM. mybiosource.com This demonstrates the potent and specific cellular activity of this particular stereoisomer.
Structure Activity Relationship Sar Studies and Rational Ligand Design for Pi3kδ Inhibitors
Identification of Key Structural Features for PI3Kδ Potency
The high potency of PI3Kδ inhibitors like the IHMT-PI3Kdelta-372 S-isomer is not accidental but the result of incorporating specific structural motifs that optimize interactions with the enzyme's ATP binding site.
A central pharmacophoric element is the pyrazolo[3,4-d]pyrimidine core. This fused heterocyclic system is a bioisostere of adenine, the core component of ATP, allowing it to function as a "hinge-binder". nih.gov This scaffold forms critical hydrogen bonds with the backbone amide residues of Valine 828 in the hinge region of PI3Kδ, anchoring the inhibitor within the active site. rsc.orgnih.gov The 4-amino group on this pyrimidine (B1678525) ring is crucial, as its removal or replacement often leads to a significant loss of potency by disrupting these key hydrogen-bonding interactions. worktribe.com
The potency is further amplified by the substituents attached to this core. The 3-fluoro-4-methoxyphenyl group at the 3-position of the pyrazole (B372694) ring extends into a hydrophobic region of the active site. The strategic placement of the fluoro and methoxy (B1213986) groups can fine-tune electronic and steric interactions to maximize binding affinity.
Exploration of Structural Modifications for Enhanced Selectivity
Achieving high selectivity for the δ-isoform over the closely related PI3Kα, β, and γ isoforms is a primary goal to minimize off-target effects. This is accomplished by exploiting subtle differences in the amino acid composition between the isoforms, particularly in regions adjacent to the ATP binding site.
The "propeller" conformation of inhibitors like this compound is a key strategy for achieving δ-selectivity. This shape allows the inhibitor to access and induce a "specificity pocket" adjacent to the main binding site. researchgate.net The creation of this pocket is energetically more favorable in PI3Kδ compared to the other isoforms, providing a structural basis for selective binding. worktribe.com The bulky 3-cyclopropyl-5-fluoroquinazolin-4(3H)-one group is designed to fit snugly into this region.
Fine-tuning of the substituents on this quinazolinone ring and the phenyl ring is a common strategy to enhance selectivity. For example:
The cyclopropyl (B3062369) group at the 3-position of the quinazolinone provides a rigid, hydrophobic element that can be optimized to fit the specific contours of the PI3Kδ specificity pocket.
The 5-fluoro substituent on the quinazolinone can form specific interactions, such as with backbone amides or water molecules, that may be unique to the δ-isoform.
Interactions with non-conserved amino acid residues are paramount for selectivity. For instance, residues like Asp911 in PI3Kδ can form key interactions with inhibitor functionalities that are not possible in other isoforms where this residue is different. rsc.orgnih.gov The design of the this compound scaffold is intended to maximize these isoform-specific contacts.
The table below illustrates how different structural components contribute to PI3Kδ selectivity.
| Structural Modification | Rationale for Selectivity Enhancement | Example Interaction |
| Bulky "Propeller" Group (e.g., Quinazolinone) | Exploits the unique flexibility of PI3Kδ to open a "specificity pocket". | The quinazolinone moiety occupies the induced-fit pocket not as easily formed in PI3Kα/β. |
| Stereospecific Linker (S-isomer) | Provides a precise 3D orientation to optimize contacts in the chiral active site of PI3Kδ. | The (S)-configuration aligns other functional groups for optimal interaction with non-conserved residues. |
| Specific Substituents (e.g., Cyclopropyl, Fluoro) | Fine-tunes the shape and electronic properties to complement the unique topology of the PI3Kδ binding site. | The cyclopropyl group makes specific hydrophobic contacts within the affinity pocket. |
Strategies for Optimizing Pharmacological Properties
A potent and selective inhibitor must also possess favorable pharmacological or ADME (Absorption, Distribution, Metabolism, Excretion) properties to be a viable drug candidate.
A major challenge in the development of purine-based or related heterocyclic inhibitors is metabolic stability. Purine-like scaffolds can be susceptible to metabolism by enzymes such as aldehyde oxidase (AO). worktribe.com The design of this compound, which utilizes a pyrazolo[3,4-d]pyrimidine core, may represent a strategy to mitigate this liability. Furthermore, the introduction of blocking groups at potential sites of metabolism is a key optimization strategy. For example, the fluoro and cyclopropyl groups are often metabolically robust and can be used to replace more labile hydrogen atoms or methyl groups.
The table below outlines common strategies used to optimize the pharmacological properties of PI3Kδ inhibitors.
| Pharmacological Property | Challenge | Optimization Strategy | Example in this compound |
| Metabolic Stability | Susceptibility to oxidation by Cytochrome P450s or Aldehyde Oxidase (AO). | Introduce "metabolic blockers" like fluorine or cyclopropyl groups; modify the core heterocycle to reduce AO liability. | The pyrazolopyrimidine core, and fluoro/cyclopropyl substituents. |
| Aqueous Solubility | Large, hydrophobic molecules often have poor solubility. | Incorporate polar functional groups or heteroatoms that can engage in hydrogen bonding with water. | Oxygen and nitrogen atoms in the quinazolinone and the methoxy group. |
| Cell Permeability | The molecule must be able to cross the cell membrane to reach its intracellular target. | Maintain a balance of lipophilicity (logP); ensure the molecule does not become too large or polar. | The largely aromatic and hydrophobic core structure. |
| Oral Bioavailability | Must survive the gastrointestinal tract and first-pass metabolism in the liver. | A combination of good solubility, permeability, and high metabolic stability. | The overall molecular design reflects a multi-parameter optimization effort towards this goal. |
Advanced Research Methodologies and Future Directions
Integration of IHMT-PI3Kdelta-372 S-isomer in Systems Biology Approaches for PI3K Pathway Delineation
Systems biology aims to understand the broader, integrated behavior of biological systems. The PI3K pathway is a complex network with significant crosstalk and feedback loops. Highly selective inhibitors are crucial tools for dissecting these networks.
The integration of this compound into systems biology research allows for precise perturbation of the PI3Kδ node within the larger signaling network. By selectively inhibiting PI3Kδ, researchers can use high-throughput "omics" technologies (such as transcriptomics, proteomics, and phosphoproteomics) to map the specific downstream consequences of PI3Kδ blockade. This approach helps to:
Deconvolute Isoform-Specific Functions: Differentiate the unique cellular roles of PI3Kδ from the more ubiquitously expressed PI3Kα and PI3Kβ isoforms. nih.gov
Identify Novel Biomarkers: Analyze global changes in protein phosphorylation and gene expression following treatment with this compound to identify potential biomarkers of PI3Kδ pathway activity.
Map Network Dynamics: Understand how the inhibition of PI3Kδ affects other signaling pathways, revealing compensatory mechanisms or unexpected network vulnerabilities. For instance, studies on Raji cells demonstrated that this compound inhibits the phosphorylation of the downstream effector AKT at the T308 position, confirming its on-target effect within the canonical pathway. medchemexpress.commybiosource.com
The high selectivity of this compound is a significant advantage, as pan-PI3K inhibitors can produce widespread effects that complicate the interpretation of system-wide data. nih.gov
Development of Novel Assays for Real-time Monitoring of PI3Kδ Activity
Traditional biochemical assays measure enzyme inhibition in a static, in-vitro environment. However, understanding the dynamic regulation of PI3Kδ in living cells requires more advanced tools. The development of novel assays for real-time monitoring is an active area of research.
Potent and selective inhibitors like this compound are essential for the validation and calibration of such novel assays. These may include:
Genetically Encoded Biosensors: Developing Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) based sensors that change their fluorescent or luminescent properties upon PI3Kδ-mediated production of its lipid product, PIP3. This compound could be used as a specific stimulus to confirm the sensor is reporting on PI3Kδ activity.
Advanced Mass Spectrometry: Utilizing techniques like liquid chromatography-tandem mass spectrometry to quantify changes in the phosphorylation of PI3Kδ-specific substrates in response to cellular stimuli. nih.gov This can provide a highly sensitive and direct readout of kinase activity in a near-real-time manner.
High-Content Imaging: Combining automated microscopy with fluorescent probes to visualize the subcellular localization and activation of PI3Kδ pathway components within single cells, providing spatial and temporal resolution.
These advanced assays, validated using specific inhibitors, will provide deeper insights into how PI3Kδ signaling is regulated in health and disease.
Exploration of Combination Strategies with Other Modalities in Preclinical Research
In oncology and immunology, combination therapies often yield superior outcomes compared to monotherapies. The role of PI3Kδ in modulating the tumor microenvironment and B-cell signaling provides a strong rationale for exploring combination strategies. ucl.ac.ukmdpi.com Preclinical research can leverage this compound to test these hypotheses.
Recent studies with other PI3Kδ inhibitors have shown promise in combination with various agents. mdpi.com For example, combining PI3Kδ inhibition with arsenic trioxide showed synergy in acute promyelocytic leukemia cells. mdpi.com Similarly, the potential to reprogram the tumor microenvironment by inhibiting PI3Kδ suggests synergistic opportunities with immunotherapy. mdpi.com
Below is a table of potential preclinical combination strategies that could be explored with a selective PI3Kδ inhibitor like this compound.
| Combination Modality | Rationale | Potential Research Area |
| Checkpoint Inhibitors (e.g., anti-PD-1) | PI3Kδ inhibition can modulate the suppressive immune microenvironment, potentially overcoming resistance to checkpoint blockade. nih.gov | Solid Tumors (e.g., Head and Neck, Breast Cancer) mdpi.com |
| BTK Inhibitors | Dual blockade of the B-cell receptor (BCR) pathway at different nodes (PI3Kδ and BTK) may produce deeper and more durable responses. | B-cell Malignancies (e.g., CLL, NHL) frontiersin.orgnih.gov |
| Chemotherapy (e.g., Doxorubicin) | PI3Kδ inhibition may sensitize cancer cells to cytotoxic agents or mitigate pro-survival signals from the microenvironment. mdpi.com | Lymphomas, Solid Tumors mdpi.commdpi.com |
| Other PI3K Isoform Inhibitors (e.g., PI3Kγ) | Targeting different PI3K isoforms can address distinct cell populations within a tumor (e.g., PI3Kδ in lymphocytes, PI3Kγ in myeloid cells) for a broader anti-tumor effect. mdpi.com | T-cell Lymphoma, Solid Tumors mdpi.com |
These preclinical explorations are vital for identifying the most effective therapeutic contexts for PI3Kδ inhibition.
Computational Modeling and Drug Discovery Paradigms for PI3Kδ Inhibition
The development of this compound, with its high potency and selectivity, exemplifies modern drug discovery paradigms that heavily rely on computational modeling. medchemexpress.com These approaches accelerate the design of optimized inhibitors.
The drug discovery process for a selective PI3Kδ inhibitor typically involves:
Target Validation: Confirming the therapeutic relevance of PI3Kδ in a specific disease, such as its role in inflammatory cell infiltration in COPD or its hyperactivation in B-cell cancers. frontiersin.orgmedchemexpress.com
Structure-Based Drug Design: Using the X-ray crystal structure of the PI3Kδ catalytic domain, computational chemists can perform virtual screening of compound libraries to identify initial "hits." Molecular docking simulations predict how these molecules bind to the ATP-binding pocket of the enzyme.
Lead Optimization: Medicinal chemists synthesize analogs of the initial hits, guided by computational models, to improve potency and, crucially, selectivity. The goal is to enhance interactions with unique residues in the PI3Kδ binding site while avoiding interactions with corresponding residues in the PI3Kα, β, and γ isoforms. The reported 56- to 83-fold selectivity of this compound demonstrates the success of this approach. medchemexpress.com
Pharmacokinetic Modeling: Computational tools are used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, helping to design molecules with favorable characteristics for in-vivo use.
This iterative cycle of design, synthesis, and testing, supported by computational modeling, allows for the efficient development of highly optimized inhibitors like this compound.
Unexplored Therapeutic Applications Based on PI3Kδ Biology
While PI3Kδ inhibitors were first approved for B-cell malignancies and are being explored for inflammatory conditions like COPD, emerging research is uncovering novel roles for this kinase, suggesting previously unexplored therapeutic applications. medchemexpress.comnih.govcam.ac.uk
Solid Tumors: Although PI3Kδ is primarily found in leukocytes, its expression and activity have been detected in some solid tumors, including hepatocellular carcinoma (HCC) and breast cancer. nih.govmdpi.com In HCC, high PI3Kδ levels correlate with poor survival, and its inhibition was shown to reduce tumor cell proliferation in preclinical models. nih.gov The therapeutic potential in solid tumors may be twofold: a direct anti-cancer effect and an immunomodulatory effect on tumor-infiltrating lymphocytes. mdpi.com
Pathological Angiogenesis: Recent findings have implicated PI3Kδ in pathological angiogenesis, the uncontrolled growth of new blood vessels that characterizes diseases like proliferative diabetic retinopathy. diabetesjournals.org In preclinical models of oxygen-induced retinopathy, inactivation of PI3Kδ attenuated this pathological vessel growth. diabetesjournals.org This suggests that selective PI3Kδ inhibitors could offer a novel therapeutic strategy for this leading cause of blindness in diabetic patients. diabetesjournals.org
Autoimmune and Inflammatory Disorders: Beyond COPD, the central role of PI3Kδ in regulating immune cells suggests its potential as a target for a broader range of autoimmune diseases where B-cells or other leukocytes are key drivers of pathology. ucl.ac.ukfrontiersin.org
Further research into these areas could significantly expand the therapeutic landscape for selective PI3Kδ inhibitors.
Q & A
Q. What strategies mitigate instability of chiral compounds in pharmacological formulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
